Pilsicainidhydrochlorid

Übersicht

Beschreibung

Pilsicainide hydrochloride is an antiarrhythmic agent . It is marketed in Japan as Sunrythm and was developed by Suntory Holdings Limited and first released in 1991 . It is used clinically in Japan to treat cardiac arrhythmias . Pilsicainide hydrochloride is an orally active sodium channel blocker and potent class Ic antiarrhythmic agent .

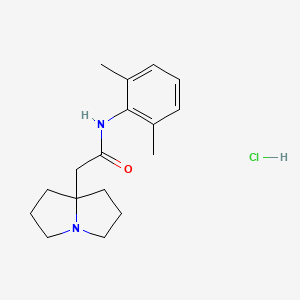

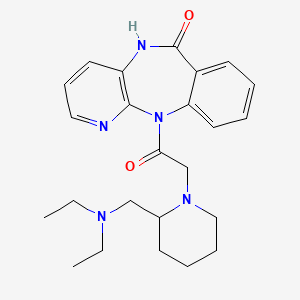

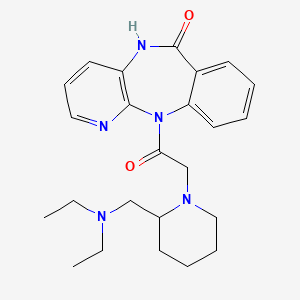

Molecular Structure Analysis

The molecular formula of Pilsicainide hydrochloride is C17H24N2O . The molecular weight is 272.39 (free base basis) . The structure includes a pyrrolizine ring, which is part of the larger class of compounds known as alkaloids .

Chemical Reactions Analysis

Pilsicainide hydrochloride is a pure sodium channel blocker . It has been reported to selectively block the late currents in the mutant Na (+) channels that show dominant abnormal burst openings .

Physical And Chemical Properties Analysis

Pilsicainide hydrochloride is a white to beige powder . It is soluble in deionized water . The melting point is 212-214°C .

Wissenschaftliche Forschungsanwendungen

Antiarrhythmisches NaV-Kanal-Blocker

Pilsicainidhydrochlorid ist eine hochreine, synthetische und biologisch aktive Verbindung . Es ist bekannt, dass es sich um einen gebrauchsabhängigen antiarrhythmischen NaV-Kanal-Blocker handelt . Es hemmt NaV1.7-Kanäle, die in HEK293-Zellen exprimiert werden .

Natriumkanalblocker

This compound wurde in verschiedenen Studien als Natriumkanalblocker eingesetzt . So wurde es beispielsweise verwendet, um seine Auswirkungen auf elektrophysiologische Parameter in der Lungenvenenpräparation von Meerschweinchen zu untersuchen .

Kalziumfreisetzung und arrhythmische Ereignisse

Es wurde auch verwendet, um seine Auswirkungen auf Ca2+-Freisetzung und arrhythmische Ereignisse in induzierten pluripotenten Stammzellen (ATS-iPSC)-abgeleiteten Kardiomyozyten mit Andersen-Tawil-Syndrom zu untersuchen .

Elektrophysiologische Wirkungen

This compound wurde verwendet, um seine elektrophysiologischen Wirkungen auf das Meerschweinchen-Atrium zu untersuchen .

Behandlung von Tachykardie

Pilsicainid ist ein Antiarrhythmikum der Klasse Ic, das zur Behandlung von supraventrikulärer und ventrikulärer Tachykardie eingesetzt wird . Die pharmakodynamischen Wirkungen von Pilsicainid werden durch selektive Natriumkanalblockade erreicht .

Wiederherstellung des Sinusrhythmus

In randomisierten, multizentrischen Studien an Patienten mit Vorhofflimmern wurde die Wiederherstellung des Sinusrhythmus durch die Verwendung von Pilsicainid signifikant erreicht .

Wirkmechanismus

Target of Action

Pilsicainide hydrochloride primarily targets the Nav1.5 sodium channels . These channels play a crucial role in the rapid depolarization characteristic of phase 0 in the cardiac action potential .

Mode of Action

Pilsicainide hydrochloride functions by blocking the fast inward movement of sodium ions through the Nav1.5 sodium channels . It binds to open channels, but slowly, and is capable of selectively blocking the late currents in the mutant Na (+) channels .

Biochemical Pathways

The blocking of sodium channels by Pilsicainide hydrochloride affects the cardiac action potential . This results in a depressant effect on intra-atrial conduction and a prolonging effect on the atrial effective refractory period . The suppression of atrial conduction velocity and the increase in the effective refractory period lead to an increased wavelength and termination of atrial fibrillation .

Pharmacokinetics

Pilsicainide hydrochloride is rapidly absorbed from the gastrointestinal tract .

Result of Action

The action of Pilsicainide hydrochloride results in the restoration of normal sinus rhythm in patients with recent-onset atrial fibrillation and a healthy left ventricle . It has been proven successful in treating both ventricular and supraventricular arrhythmias with few adverse effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOSVDHCTCLGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057860 | |

| Record name | Pilsicainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88069-49-2 | |

| Record name | Pilsicainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilsicainide hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilsicainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilsicainide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILSICAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03C8I9296V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

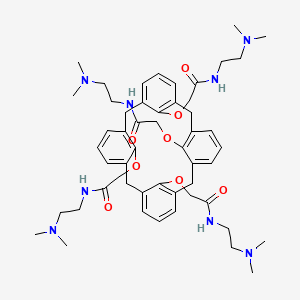

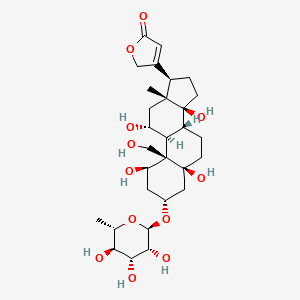

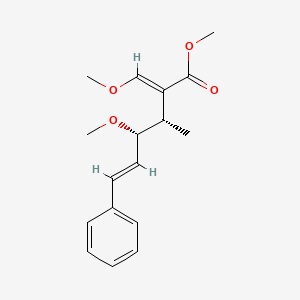

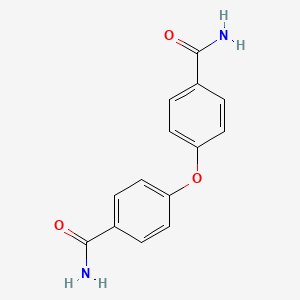

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)